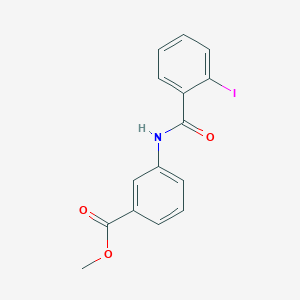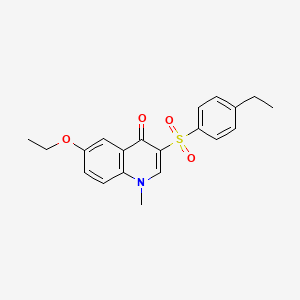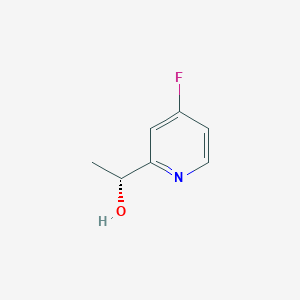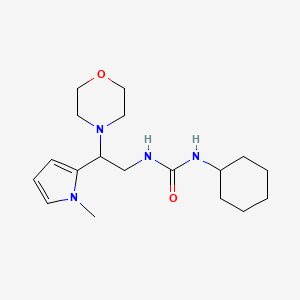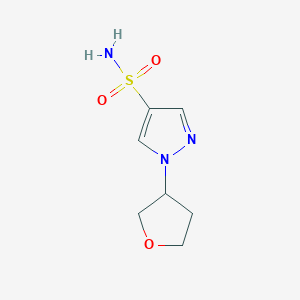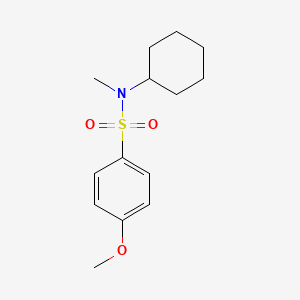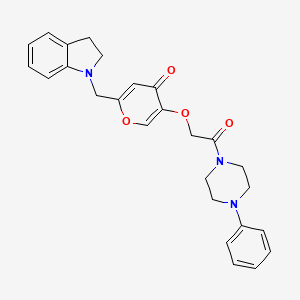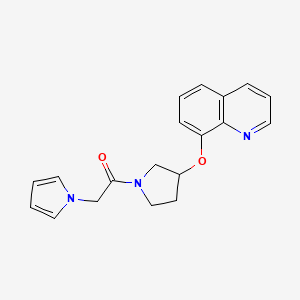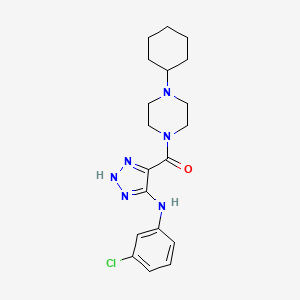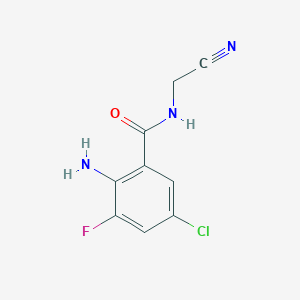
2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide is an organic compound with the molecular formula C9H7ClFN3O. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and agrochemicals. It is characterized by the presence of amino, chloro, cyanomethyl, and fluorobenzamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide typically involves multiple steps:
Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium cyanide or cyanomethyl chloride.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Agrochemicals: The compound is investigated for its use as an intermediate in the synthesis of insecticides and herbicides.
Material Science: It is studied for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyanomethyl group can act as a bioisostere, mimicking the behavior of other functional groups and enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
- 2-Amino-5-chloro-N-(methyl)-3-fluorobenzamide
- 2-Amino-5-chloro-N-(ethyl)-3-fluorobenzamide
- 2-Amino-5-chloro-N-(propyl)-3-fluorobenzamide
Uniqueness: 2-Amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different alkyl or aryl substituents.
Properties
IUPAC Name |
2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-5-3-6(8(13)7(11)4-5)9(15)14-2-1-12/h3-4H,2,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFXWNTSHAUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NCC#N)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
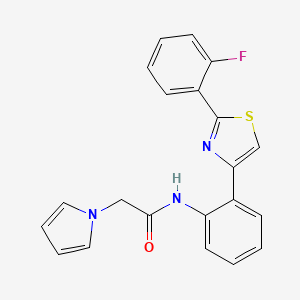
![Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2896215.png)
![ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2896216.png)
![Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate](/img/structure/B2896217.png)

